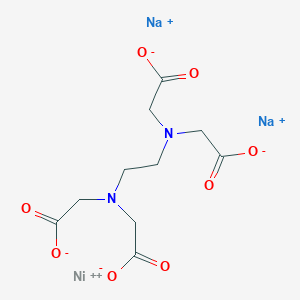

Acide éthylènediaminetétraacétique dinickélique disodique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Disodium nickel ethylenediaminetetraacetic acid is a derivative of ethylenediaminetetraacetic acid (EDTA), which is an aminopolycarboxylic acid . This white, water-insoluble solid is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH . It is available as several salts, notably disodium EDTA, sodium calcium edetate, and tetrasodium EDTA .

Synthesis Analysis

EDTA is synthesized on an industrial scale from ethylenediamine, formaldehyde, and a source of cyanide such as HCN or NaCN . The sodium salt of EDTA forms first in both processes given below and then can be converted to the acid form .

Molecular Structure Analysis

The molecular formula of disodium nickel ethylenediaminetetraacetic acid is C10H12N2Na2NiO8·xH2O . The molar mass is 392.88 g/mol (as Anhydrous) .

Chemical Reactions Analysis

EDTA disodium salt dehydrate chelates metal ions, forming an octahedral complex with divalent cations . This is useful in molecular biology research to inhibit enzymes dependent on activation by metal ions .

Physical And Chemical Properties Analysis

EDTA is a white powder, soluble in sodium hydroxide, sodium carbonate and ammonia solution, and 160 parts of boiling water, and slightly soluble in cold water, insoluble in ethanol and general organic solvents . It can form extremely stable water-soluble complexes with alkali metals, rare earth elements and transition metals .

Applications De Recherche Scientifique

Détermination de l'EDTA en milieu aqueux

Une méthode spectrophotométrique optimisée a été développée pour la détermination de l'EDTA en milieu aqueux . Cette méthode est basée sur une réaction de discolorimétrie et a une limite de détection de 38 ng/l . Elle nécessite des quantités de réactifs plus faibles et un temps de réaction plus court par rapport aux autres méthodes .

Titrage complexométrique gravimétrique

La réaction de titrage a été suivie potentiométriquement à l'aide d'une électrode sélective aux ions plomb .

Chélateur de cations divalents

L'EDTA est utilisé comme chélateur de cations divalents . Il inhibe les enzymes telles que les métalloprotéases qui nécessitent des cations divalents pour leur activité .

Utilisation en thérapie de chélation

L'EDTA est également utilisé en thérapie de chélation . Cette thérapie implique l'administration d'agents chélateurs pour éliminer les métaux lourds de l'organisme .

Utilisation dans la fabrication de produits de nettoyage

L'EDTA est largement utilisé dans la fabrication de produits de nettoyage . Il forme des composés stables et solubles, évitant la formation de précipités qui s'accumulent dans les chaudières industrielles

Mécanisme D'action

Safety and Hazards

Ethylenediaminetetraacetic acid disodium salt dihydrate is harmful if inhaled and may cause damage to organs (Respiratory Tract) through prolonged or repeated exposure if inhaled . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Disodium nickel EDTA interacts with various biomolecules in biochemical reactions. As a chelating agent, it binds to metal ions, forming stable, water-soluble complexes . This property allows it to interact with enzymes and proteins that require metal ions for their activity, potentially influencing their function .

Cellular Effects

The effects of Disodium nickel EDTA on cells and cellular processes are diverse. It can influence cell function by altering the availability of metal ions, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, by chelating metal ions, it can inhibit enzymes that require these ions, potentially affecting various cellular processes .

Molecular Mechanism

The molecular mechanism of action of Disodium nickel EDTA primarily involves its chelating properties. It forms stable complexes with metal ions, which can influence the activity of enzymes and other biomolecules that interact with these ions . This can lead to changes in gene expression and enzyme activity, among other effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Disodium nickel EDTA can change over time. Its stability allows it to persist in solutions, providing a consistent source of chelation activity

Dosage Effects in Animal Models

The effects of Disodium nickel EDTA can vary with different dosages in animal models. While specific studies on Disodium nickel EDTA are limited, chelating agents like EDTA are known to have dosage-dependent effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Disodium nickel EDTA can be involved in various metabolic pathways due to its ability to chelate metal ions. This can affect the activity of enzymes and other biomolecules that interact with these ions, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Disodium nickel EDTA can be transported and distributed within cells and tissues. Its water-soluble complexes can move freely in aqueous environments, allowing it to reach various parts of a cell

Subcellular Localization

The subcellular localization of Disodium nickel EDTA is likely to be influenced by its chelating properties and water solubility. It can potentially reach various compartments or organelles within a cell . Specific targeting signals or post-translational modifications that direct it to specific locations are not currently known.

Propriétés

| { "Design of the Synthesis Pathway": "Disodium nickel ethylenediaminetetraacetic acid can be synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with nickel sulfate and sodium hydroxide in water. The reaction results in the formation of disodium nickel ethylenediaminetetraacetic acid and sodium sulfate as a byproduct.", "Starting Materials": ["Ethylenediaminetetraacetic acid (EDTA)", "Nickel sulfate", "Sodium hydroxide", "Water"], "Reaction": ["1. Dissolve nickel sulfate in water to form a clear solution.", "2. Slowly add sodium hydroxide to the nickel sulfate solution while stirring until the pH reaches 8-9.", "3. Add EDTA to the solution and stir for 2-3 hours.", "4. Adjust the pH to 10-11 by adding more sodium hydroxide if necessary.", "5. Filter the solution to remove any precipitates.", "6. Acidify the solution with hydrochloric acid to a pH of 2-3.", "7. Collect the precipitated disodium nickel ethylenediaminetetraacetic acid by filtration.", "8. Wash the precipitate with water and dry in an oven at 60-70°C."] } | |

| 15708-55-1 | |

Formule moléculaire |

C10H12N2NaNiO8- |

Poids moléculaire |

369.89 g/mol |

Nom IUPAC |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+) |

InChI |

InChI=1S/C10H16N2O8.Na.Ni/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+1;+2/p-4 |

Clé InChI |

WYLHSOAYOXSCIO-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ni+2] |

SMILES canonique |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Ni+2] |

| 15708-55-1 | |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

2-[2-(carboxylatomethyl-(carboxymethyl)amino)ethyl-(carboxymethyl)amin o]acetate, nickel(+2) cation |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)

![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)